

Technical Guide: Spectroscopic Profiling of 3-(4-Piperidinyl)alanine

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Compound of Interest

Compound Name: 3-(4-Piperidinyl) alanine

Cat. No.: B1498743

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Introduction & Structural Context

3-(4-Piperidinyl)alanine is a structural hybrid of alanine and piperidine.^[1] In drug development, it is frequently synthesized via the catalytic hydrogenation of 3-(4-Pyridyl)alanine.

Consequently, the primary spectroscopic challenge is not just characterization, but purity verification—specifically, confirming the complete reduction of the aromatic pyridine ring to the saturated piperidine ring.

Core Chemical Data

- IUPAC Name: (2S)-2-amino-3-(piperidin-4-yl)propanoic acid^{[2][3]}

- Molecular Formula:

^{[2][3][4]}

- Molecular Weight: 172.23 g/mol

- Monoisotopic Mass: 172.12 Da

- Solubility: Highly soluble in water (

) and aqueous acid; poor solubility in organic solvents (MeOH, DCM) unless protected (e.g., Boc/Fmoc).

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of identity confirmation. For amino acids, Electrospray Ionization (ESI) in Positive Mode is the industry standard due to the basic nitrogen centers.

Experimental Parameters

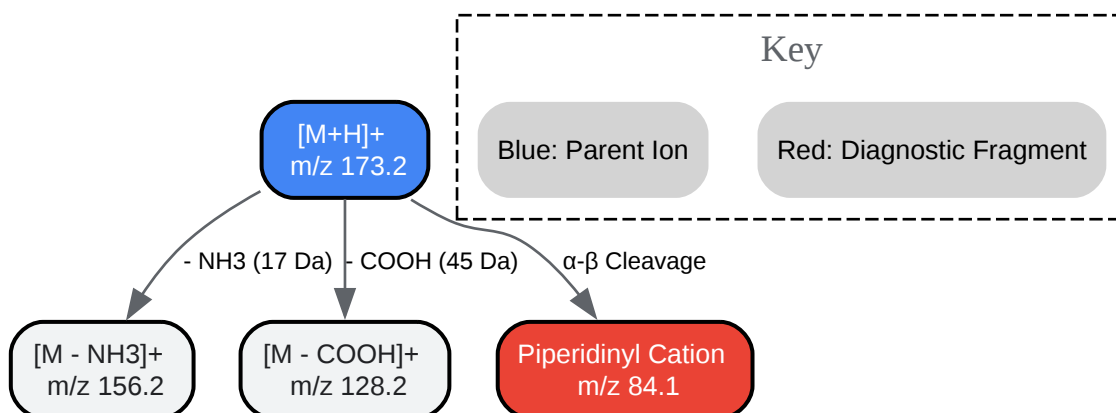
- Ionization Source: ESI (+)
- Solvent System: 0.1% Formic Acid in 50:50
:Acetonitrile (Protonating conditions essential for signal intensity).
- Cone Voltage: 20–30 V (Low voltage to preserve molecular ion).

Fragmentation Analysis

The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the carboxyl group.

m/z (Observed)	Ion Identity	Mechanistic Origin
173.2		Parent Ion. Protonation typically occurs at the more basic piperidine nitrogen.
156.2		Loss of ammonia from the -amino group (common in amino acids).
127.2		Loss of formic acid moiety (combined loss of).
84.1	Piperidinyll Cation	Characteristic cleavage of the bond, liberating the stable piperidine ring fragment ().

MS Fragmentation Pathway Diagram



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Figure 1: ESI-MS fragmentation logic for 3-(4-Piperidinyll)alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the product from its aromatic precursor. The experiment should be conducted in Deuterium Oxide (

) with a trace of DCl to ensure the amine is protonated (HCl salt form), which sharpens the signals and prevents aggregation.

H NMR Data (400 MHz, , pH < 2)

- Reference: HDO solvent peak at 4.79 ppm.
- Key Diagnostic: Complete absence of aromatic signals (7.0–9.0 ppm). If peaks appear here, the hydrogenation of the pyridine ring is incomplete.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.98	Triplet (t)	1H	-CH	Deshielded by adjacent electron-withdrawing and groups.
3.38	Doublet of doublets (dd)	2H	Piperidine	Downfield due to proximity to the positively charged piperidine nitrogen ().
2.95	Triplet of doublets (td)	2H	Piperidine	Distinct axial/equatorial splitting is characteristic of the chair conformation.
1.95 - 1.85	Multiplet (m)	2H	-CH	Linker between the amino acid backbone and the ring.
1.80 - 1.70	Multiplet (m)	1H	Piperidine -H	Methine proton at the ring junction.
1.65 - 1.50	Multiplet (m)	2H	Piperidine	Ring protons.
1.45 - 1.30	Multiplet (m)	2H	Piperidine	Ring protons.

C NMR Data (100 MHz,)

Shift (ppm)	Assignment	Notes
173.5	Carbonyl ()	Typical amino acid acid/ester range.
53.2	-Carbon	
44.8	Piperidine	Deshielded by Nitrogen.
34.5	-Carbon	
31.2	Piperidine	
28.4	Piperidine	

Infrared (IR) Spectroscopy

IR is less specific for structural proof but essential for solid-state form identification (e.g., distinguishing the HCl salt from the zwitterion).

Method: ATR-FTIR (Solid state).

- 3200 – 2800 cm

(Broad, Strong):

- Represents overlapping stretches of the Ammonium () and the Piperidinium () groups.
- Diagnostic: A "jagged" appearance on the lower energy side (~2800 cm) is typical for amine salts (N-H stretching).

- 1700 – 1720 cm

(Strong):

- stretch of the carboxylic acid ()).

- Note: If the sample is a zwitterion (free base), this band shifts to ~1580 cm

(Carboxylate

asymmetric stretch).

- 1600 – 1500 cm

:

- bending vibrations (Amide II-like bands for primary amines).

- Fingerprint Region (<1000 cm

):

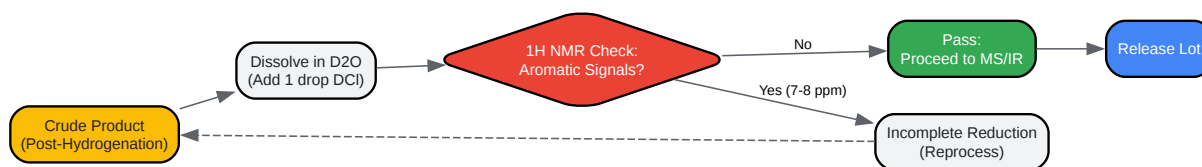
- Absence of strong bands at 750/700 cm

(which would indicate mono-substituted pyridine/aromatics).

Experimental Workflow: Quality Control

To ensure the data above is reproducible, the following workflow is recommended for isolating the compound for analysis.

Workflow Diagram



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Figure 2: QC Decision Tree for validating 3-(4-Piperidiny)alanine.

References

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